molecular formula C21H22N6O5 B2403619 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide CAS No. 1421585-71-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide

Cat. No.: B2403619
CAS No.: 1421585-71-8
M. Wt: 438.444
InChI Key: ZUDWVFANKLJENC-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group at position 7 and an N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5/c1-13-23-20(32-25-13)15-7-9-26-18(11-15)24-27(21(26)29)12-19(28)22-8-6-14-4-5-16(30-2)17(10-14)31-3/h4-5,7,9-11H,6,8,12H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDWVFANKLJENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C20H24N6O4C_{20}H_{24}N_{6}O_{4} with a molecular weight of approximately 396.45 g/mol. Its structure includes both oxadiazole and triazole rings, which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against several cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.24
Compound CSW11160.96

These findings suggest that the compound may possess similar or enhanced anticancer properties compared to established drugs like staurosporine and erlotinib .

The mechanisms underlying the biological activity of such compounds often involve the inhibition of key enzymes and pathways in cancer cells. For example:

  • Inhibition of EGFR : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
  • Histone Deacetylase (HDAC) Inhibition : Compounds with oxadiazole structures can exhibit inhibitory effects on HDACs, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives evaluated for anticancer activity. The study reported that one derivative exhibited an IC50 value significantly lower than that of conventional chemotherapeutics . This highlights the importance of structural modifications in enhancing biological efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects is essential for assessing the viability of this compound as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, detailed toxicological assessments are necessary to ensure safety profiles in clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Triazolo[4,3-a]pyridine 3,4-Dimethoxyphenyl ethyl, methyl-oxadiazole Inferred kinase inhibition potential N/A
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60) Benzo-oxazolo-oxazine Methyl-oxadiazole, pyridinyl Potent kinase inhibitor (IC₅₀ < 50 nM)
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide 1,2,4-Triazole Cyclopropyl, dichlorophenoxy Antimicrobial activity (unquantified)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Sulfanyl, furanyl Anti-exudative (70% inhibition vs. control)
N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide Thiadiazolo-triazine Methoxyphenyl, sulfanyl Unreported (structural analog)

Substituent Effects on Bioactivity

  • 3,4-Dimethoxyphenyl vs. Dichlorophenoxy (): The dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking with aromatic residues in target proteins. In contrast, the dichlorophenoxy group in ’s compound may increase hydrophobicity but could induce toxicity due to halogenated motifs .
  • Methyl-Oxadiazole vs. Sulfanyl (): The methyl-oxadiazole in the target compound improves metabolic stability compared to sulfanyl groups, which are prone to oxidation. However, sulfanyl derivatives in demonstrated significant anti-exudative activity (70% inhibition at 10 mg/kg), suggesting context-dependent utility .

Heterocyclic Core Impact

  • Triazolo[4,3-a]pyridine vs. Benzo-oxazolo-oxazine (): The triazolo pyridine core offers planar rigidity, favoring ATP-binding pocket interactions in kinases. Compound 60 (), with a benzo-oxazolo-oxazine core, showed nanomolar kinase inhibition, suggesting the target compound may share similar potency .
  • Triazolo vs.

Q & A

Basic: What synthetic strategies are recommended for constructing the triazolo[4,3-a]pyridine core in this compound?

Answer:
The triazolo[4,3-a]pyridine core is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors. Key steps include:

  • Cyclocondensation : Reaction of a pyridine derivative with hydrazine hydrate under reflux conditions (e.g., ethanol, 80–100°C) to form the triazole ring .
  • Oxadiazole Integration : The 3-methyl-1,2,4-oxadiazole moiety at position 7 is introduced via a coupling reaction using carbodiimide-based activating agents (e.g., EDCI) in anhydrous DMF .
  • Critical Parameters : Control of temperature (±2°C) and anhydrous conditions is essential to prevent side reactions. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
A multi-analytical approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of key protons (e.g., dimethoxyphenyl ethyl protons at δ 3.7–4.2 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole and triazole groups .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric alignment with the molecular formula .
  • HPLC-PDA : Purity >95% is validated using reverse-phase HPLC with photodiode array detection (λ = 254 nm) .

Advanced: How should researchers approach optimizing reaction yields for the oxadiazole-containing moiety?

Answer:
Optimization requires systematic variation of parameters:

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (0–10 mol%) .
  • Reagent Selection : Activating agents (e.g., EDCI/HOBt vs. DCC) influence coupling efficiency. EDCI/HOBt in DMF typically achieves >70% yield for oxadiazole formation .
  • Post-Reaction Workup : Precipitation in ice-cwater followed by column chromatography (silica gel, EtOAc/hexane) improves purity and recovery .

Advanced: What methodologies are effective for elucidating biological target interactions?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the oxadiazole and triazole moieties as hydrogen-bond acceptors .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized protein targets .
  • In Vitro Assays : Screen against cell lines (e.g., HEK293 for neurological targets, MCF7 for oncology) with IC₅₀ determination via MTT assays. Include positive controls (e.g., staurosporine) for validation .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Answer:

  • Replicate Synthesis : Ensure identical protocols (e.g., reaction time, purification methods) to rule out structural variability .
  • Purity Reassessment : Contaminants (e.g., unreacted starting materials) may skew bioactivity. Re-analyze via HPLC-MS .
  • Assay Standardization : Use the same cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Basic: What are the critical stability considerations for this compound during storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation of the oxadiazole and triazole groups .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .
  • Solvent Compatibility : Dissolve in DMSO for long-term stock solutions (>6 months stability) rather than aqueous buffers .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs by varying the dimethoxyphenyl ethyl group (e.g., replacing methoxy with halogens) or oxadiazole substituents .
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to identify critical pharmacophores .
  • Computational Modeling : Perform QSAR studies using descriptors like logP, polar surface area, and H-bond donors/acceptors .

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